

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: A Technical Overview

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Compound of Interest

Compound Name: N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

Cat. No.: B169667

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IUPAC Nomenclature: The correct and accepted IUPAC name for the compound is **N'-(5-bromopyridin-2-yl)ethane-1,2-diamine**.

This technical guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of **N'-(5-bromopyridin-2-yl)ethane-1,2-diamine**, a substituted diamine of interest in medicinal chemistry. This document outlines the compound's structure, properties, and a general synthetic approach, while also highlighting the current gaps in publicly available data regarding its specific biological activity and detailed experimental protocols.

Chemical Structure and Properties

The fundamental structure of **N'-(5-bromopyridin-2-yl)ethane-1,2-diamine** consists of a 5-bromopyridine moiety linked to an ethane-1,2-diamine chain.

Identifier	Value
IUPAC Name	N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
CAS Number	199522-66-2
Molecular Formula	C ₇ H ₁₀ BrN ₃
Molecular Weight	216.08 g/mol
Predicted pKa	9.06 ± 0.10

Synthesis

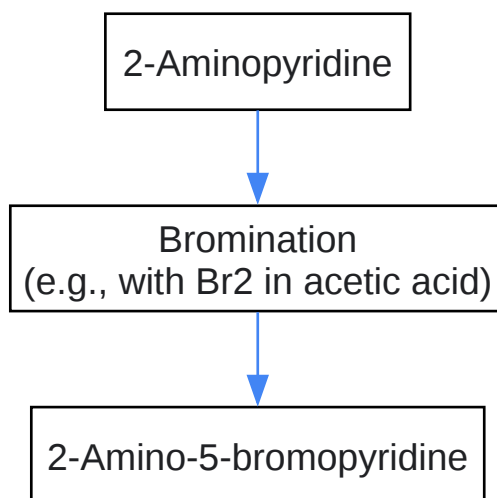
A detailed, step-by-step experimental protocol for the synthesis of **N'-(5-bromopyridin-2-yl)ethane-1,2-diamine** is not readily available in the public domain. However, based on the synthesis of analogous compounds, a likely synthetic route involves the nucleophilic substitution of a halogen on the pyridine ring with ethylenediamine.

A common precursor for this synthesis is 2-amino-5-bromopyridine. The synthesis of this precursor is well-documented and typically involves the bromination of 2-aminopyridine.

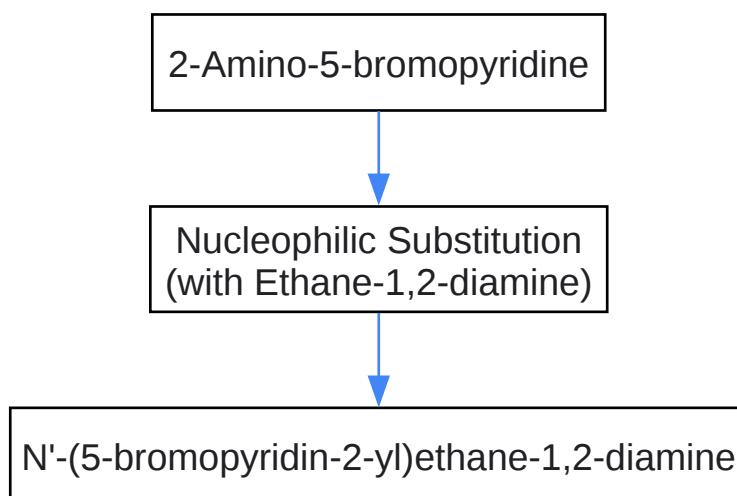
General Synthetic Workflow

The logical workflow for the synthesis can be visualized as a two-step process: the preparation of the key intermediate followed by its reaction with ethylenediamine to yield the final product.

Step 1: Precursor Synthesis



Step 2: Final Product Synthesis



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A high-level overview of the proposed synthetic pathway.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities of **N'-(5-bromopyridin-2-yl)ethane-1,2-diamine**. Consequently, no quantitative data on its efficacy, potency, or toxicity is available for tabulation. Furthermore, without established

biological targets or mechanisms of action, the creation of signaling pathway diagrams is not feasible at this time.

Future Directions

The structural motifs present in **N'-(5-bromopyridin-2-yl)ethane-1,2-diamine**, namely the bromopyridine and ethylenediamine groups, are found in various biologically active molecules. This suggests that the compound could be a valuable scaffold for the development of novel therapeutic agents. Future research should focus on:

- Development and publication of a detailed, optimized synthetic protocol.
- Screening for biological activity across a range of therapeutic areas, such as oncology, infectious diseases, and neurology.
- Elucidation of the mechanism of action and identification of molecular targets for any observed biological effects.

The generation of such data will be crucial for unlocking the full potential of **N'-(5-bromopyridin-2-yl)ethane-1,2-diamine** in drug discovery and development.

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